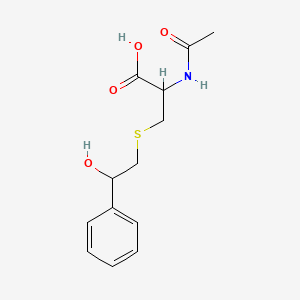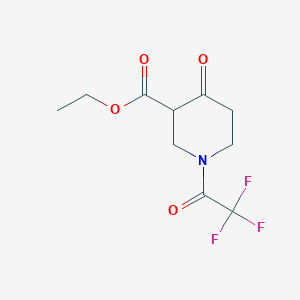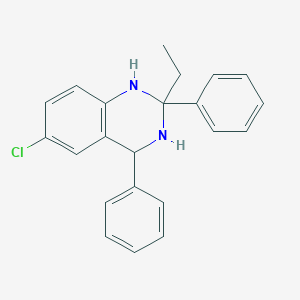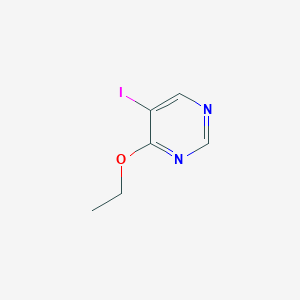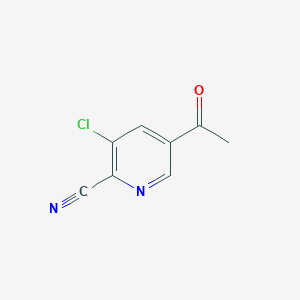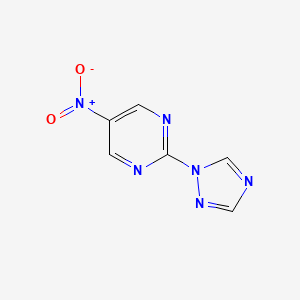
5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a nitro group at the 5-position and a 1H-1,2,4-triazol-1-yl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-(1H-1,2,4-triazol-1-yl)pyrimidine using a mixture of concentrated sulfuric acid and nitric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.
Industrial Production Methods
Industrial production of 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for achieving high yields and purity.
化学反応の分析
Types of Reactions
5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 5-amino-2-(1H-1,2,4-triazol-1-yl)pyrimidine.
Substitution: Various substituted triazole derivatives.
Oxidation: Oxidized triazole derivatives.
科学的研究の応用
5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to the inhibition of microbial growth or the modulation of cellular pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can damage cellular components, contributing to its antimicrobial activity .
類似化合物との比較
Similar Compounds
5-nitro-1,2,4-triazole-3-one: Known for its high energy density and thermal stability.
3-nitro-1,2,4-triazole-5-one: Used as an insensitive high explosive with better thermal stability.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A novel energetic compound with heat-resistant properties.
Uniqueness
5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine is unique due to its combination of a pyrimidine ring with a triazole moiety, offering distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial purposes.
特性
分子式 |
C6H4N6O2 |
|---|---|
分子量 |
192.14 g/mol |
IUPAC名 |
5-nitro-2-(1,2,4-triazol-1-yl)pyrimidine |
InChI |
InChI=1S/C6H4N6O2/c13-12(14)5-1-8-6(9-2-5)11-4-7-3-10-11/h1-4H |
InChIキー |
IRDPGPPTRPSDTL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=N1)N2C=NC=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[Methyl(oxan-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13889931.png)
![2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B13889934.png)
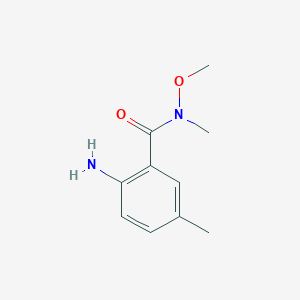
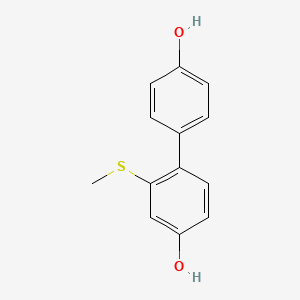


![tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate](/img/structure/B13889972.png)
